molecular formula C10H8N2O2S B063884 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one CAS No. 187653-50-5

3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one

Cat. No.: B063884
CAS No.: 187653-50-5
M. Wt: 220.25 g/mol
InChI Key: PDLALKFKPJRMPI-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzothiazole moiety fused with an oxazolidinone ring, a structural motif known for conferring a wide range of biological activities. Its primary research value lies in its potential as a key scaffold or intermediate for the development of novel therapeutic agents, particularly as enzyme inhibitors. The benzothiazole component is often associated with anticancer and antimicrobial properties, while the oxazolidinone core is a privileged structure in antibiotics (e.g., linezolid) and is being explored for its utility in inhibiting other enzymatic targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187653-50-5

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H8N2O2S/c13-10-12(5-6-14-10)9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2

InChI Key

PDLALKFKPJRMPI-UHFFFAOYSA-N

SMILES

C1COC(=O)N1C2=NC3=CC=CC=C3S2

Canonical SMILES

C1COC(=O)N1C2=NC3=CC=CC=C3S2

Synonyms

2-Oxazolidinone,3-(2-benzothiazolyl)-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Benzo D Thiazol 2 Yl Oxazolidin 2 One and Cognate Structures

Synthetic Approaches for Benzothiazole (B30560) Nucleus Formation

The benzothiazole core is a prominent scaffold in medicinal and materials chemistry. Its synthesis has been extensively studied, leading to a variety of classical and modern methods for its construction and functionalization.

Overview of Classical and Modern Synthetic Strategies for 2-Substituted Benzothiazoles

The construction of the 2-substituted benzothiazole ring system traditionally involves the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. Classical methods often require harsh reaction conditions. However, contemporary advancements have introduced milder and more efficient protocols, including the use of various catalysts and green chemistry approaches. ijpsdronline.comnih.gov

A primary route involves the reaction of 2-aminothiophenol with carboxylic acids, acid chlorides, or anhydrides. For instance, a one-pot synthesis of 2-substituted benzothiazoles can be achieved by reacting acid chlorides or anhydrides with 2-aminothiophenol in the presence of a basic heterogeneous catalyst like KF·Al₂O₃, which allows for high yields under mild conditions and catalyst recyclability. nih.gov Another approach is the condensation of 2-aminothiophenol with aldehydes, which can be facilitated by various catalytic systems, including ionic liquids, nanoparticles, and acid or base catalysts. nih.govresearchgate.net For example, zinc oxide nanoparticles (ZnO NPs) have been used as an efficient catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes at room temperature. nih.gov

Modern synthetic strategies also employ metal-catalyzed reactions and visible-light-promoted syntheses. researchgate.netnanobioletters.com For instance, a light-driven radical cyclization of 2-substituted anilines and aldehydes, catalyzed by Eosin Y, has been developed for the synthesis of 2-substituted benzothiazoles. researchgate.net Furthermore, multicomponent reactions offer an efficient pathway; a three-component reaction of haloanilines, arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate (B1210297), yields 2-arylbenzothiazoles. nih.gov

The table below summarizes various synthetic methods for 2-substituted benzothiazoles.

ReactantsReagents/CatalystConditionsProductReference(s)
2-Aminothiophenol, Acid Chlorides/AnhydridesKF·Al₂O₃Mild, Solvent-free2-Substituted Benzothiazoles nih.gov
2-Aminothiophenol, Aromatic AldehydesZnO NPsRoom Temperature2-Arylbenzothiazoles nih.gov
2-Substituted Anilines, AldehydesEosin YVisible Light2-Substituted Benzothiazoles researchgate.net
Haloanilines, Arylacetic Acids/Benzyl Chlorides, SulfurCopper Acetate-2-Arylbenzothiazoles nih.gov
2-Aminothiophenol, Diethyl Oxalate-CyclocondensationEthyl Benzothiazole-2-carboxylate nih.gov

Regioselective Functionalization at the C2 Position of Benzothiazole Derivatives

Functionalization of a pre-formed benzothiazole ring, particularly at the C2 position, is a key strategy for introducing structural diversity. The C2 position is susceptible to functionalization due to the adjacent heteroatoms.

Direct C-H functionalization has emerged as a powerful tool. For example, benzothiazoles can undergo regioselective C2-H chalcogenation. This process involves the reaction of the benzothiazole with a phosphine (B1218219) to form a thiazol-2-yl-phosphonium salt, which then reacts with sulfur or selenium-centered nucleophiles. asianpubs.org This method is atom-economical and proceeds under mild conditions. asianpubs.org Similarly, Ru(II)-catalyzed regioselective direct ortho-amidation of 2-aryl benzo[d]thiazoles has been achieved using acyl azides as a nitrogen source, where the benzothiazole acts as a directing group. derpharmachemica.comresearchgate.net

Another approach involves the introduction of substituents at the 2-position through coupling reactions. For instance, 2-arylbenzothiazoles can be synthesized via a coupling reaction between benzothiazole and arylsulfamates. researchgate.net These methods provide a versatile means to introduce a wide range of functional groups at the C2 position, which is crucial for the synthesis of the target molecule, 3-(benzo[d]thiazol-2-yl)oxazolidin-2-one.

Oxazolidin-2-one Ring Synthesis Strategies

The oxazolidin-2-one ring is another critical component of the target molecule and is also a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through various cyclization reactions.

Cyclization Reactions for the Generation of Five-Membered Oxazolidin-2-one Rings

A common and traditional method for constructing the oxazolidin-2-one ring is the reaction of a β-amino alcohol with phosgene (B1210022) or its equivalents, such as ethyl carbonate. nih.govnih.gov This method, however, can be limited by the availability of the starting β-amino alcohols and the toxicity of phosgene. nih.gov To address these limitations, alternative strategies have been developed.

One such strategy is the cycloaddition of aziridines with carbon dioxide (CO₂). rsc.org This reaction can be catalyzed by various systems, including ionic liquids, organocatalysts, and metal catalysts, often under solvent-free conditions. rsc.org Another modern approach is the carboxylative cyclization of N-propargylamines with CO₂, which can also be performed under metal-catalyzed or metal-free conditions. rsc.org

More recently, stereoselective methods have been developed. For example, an efficient synthesis of 4,5-disubstituted oxazolidin-2-ones can be achieved through a combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This sequence allows for the construction of optically active oxazolidin-2-one moieties. nih.gov

The following table highlights different cyclization strategies for oxazolidin-2-one synthesis.

Starting MaterialsReagents/CatalystProductReference(s)
β-Amino AlcoholPhosgene/Ethyl CarbonateOxazolidin-2-one nih.govnih.gov
AziridinesCO₂, Ionic Liquid/Organocatalyst/Metal CatalystOxazolidin-2-one rsc.org
N-PropargylaminesCO₂, Metal Catalyst/Metal-free5-Methylene-2-oxazolidinone rsc.org
β-Hydroxy Carbonyl SubstratesTrimethylsilyl Azide4,5-Disubstituted Oxazolidin-2-one nih.gov

N-Arylation and Other Functionalization Pathways for Oxazolidinone Scaffolds

The introduction of an aryl group at the nitrogen atom of the oxazolidin-2-one ring is a key step in a convergent synthesis of the target molecule. N-arylation of oxazolidinones is typically achieved through transition metal-catalyzed cross-coupling reactions.

Copper-catalyzed Ullmann-type reactions are a prominent method for this transformation. researchgate.netcore.ac.uk These reactions can be performed using catalytic amounts of copper in the presence of a suitable ligand and a base. core.ac.uk For instance, N,N′-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as an effective ligand for the Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides at room temperature. nih.gov This system exhibits excellent chemoselectivity between aryl iodides and aryl bromides. nih.gov Ligand-free copper-catalyzed N-arylation of oxazolidinones using diaryliodonium salts has also been reported. mdpi.com

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides also provides a viable route to 3-aryl-2-oxazolidinones. niscpr.res.innih.gov The success of this reaction is highly dependent on the choice of phosphine ligand, base, and solvent. nih.gov These N-arylation methods are crucial for connecting the benzothiazole and oxazolidin-2-one moieties in a convergent synthetic approach.

Convergent and Linear Synthesis Pathways for the this compound Hybrid

The synthesis of the final hybrid molecule, this compound, can be envisioned through both convergent and linear strategies, leveraging the synthetic methodologies for the individual heterocyclic systems.

A plausible convergent synthesis would involve the coupling of a pre-synthesized 2-functionalized benzothiazole with oxazolidin-2-one. A highly likely approach is the N-arylation of oxazolidin-2-one with a 2-halobenzothiazole (e.g., 2-bromobenzothiazole (B1268465) or 2-iodobenzothiazole). This reaction would likely be catalyzed by copper or palladium complexes, analogous to the well-established N-arylation methods for oxazolidinones. nih.govniscpr.res.in The general scheme for such a reaction would be:

Step 1: Synthesis of a 2-halobenzothiazole.

Step 2: N-arylation of oxazolidin-2-one with the 2-halobenzothiazole using a copper or palladium catalyst.

A potential linear synthesis could commence from 2-aminobenzothiazole (B30445). The amino group at the C2 position serves as a handle for building the oxazolidin-2-one ring. A hypothetical linear sequence could involve:

Step 1: Reaction of 2-aminobenzothiazole with a molecule containing a two-carbon unit and a leaving group, such as 2-chloroethanol, to form N-(2-hydroxyethyl)-2-aminobenzothiazole.

Step 2: Cyclization of the resulting amino alcohol with a phosgene equivalent, such as triphosgene (B27547) or a chloroformate, to close the oxazolidin-2-one ring.

Application of Multicomponent Reactions (MCRs) in the Synthesis of Heterocyclic Hybrids

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of both N-aryl oxazolidinones and various benzothiazole-containing hybrids.

For instance, three-component reactions have been developed for the synthesis of oxazolidinones from epoxides, amines, and dialkyl carbonates, catalyzed by rare-earth metal amides. researchgate.net This approach provides a versatile route to a wide range of 3,5-disubstituted oxazolidinones. researchgate.net Another notable example is the L-proline-mediated three-component Mannich reaction between an aniline (B41778) derivative, formaldehyde, and α-hydroxyacetone, which serves as a key step in a streamlined synthesis of novel oxazolidinone analogues. nih.gov This methodology highlights the potential of MCRs to rapidly assemble complex molecular frameworks from simple, commercially available precursors. nih.gov

In the realm of benzothiazole synthesis, one-pot, three-component approaches have been successfully employed. For example, the synthesis of thiazolidin-4-ones bearing a sulfonamide moiety has been achieved by reacting a sulfadiazine, various substituted benzaldehydes, and mercaptoacetic acid in a single pot. nih.gov Although this yields a thiazolidinone rather than an oxazolidinone, the strategy of combining an amino-heterocycle, an aldehyde, and a third component to build a new heterocyclic ring is a relevant concept for the design of MCRs for compounds like this compound.

The following table summarizes representative MCRs for the synthesis of related heterocyclic structures.

Reaction Type Components Catalyst/Conditions Product Type
Mannich Reaction & Cyclization3-Fluoro-4-morpholinoaniline, Formaldehyde, α-HydroxyacetoneL-proline, MicrowaveOxazolidinone analogue
Epoxide Ring-Opening/CyclizationEpoxides, Amines, Dialkyl CarbonatesRare-earth metal amides3,5-Disubstituted oxazolidinones
One-pot Thiazolidinone SynthesisSulfadiazine, Substituted Benzaldehydes, Mercaptoacetic AcidAcetic acid, Conventional/Microwave/UltrasonicThiazolidin-4-one derivative

Utilization of Microwave-Assisted and Other Green Chemistry Methodologies

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. Microwave-assisted organic synthesis (MAOS) is a prominent green technology that often leads to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govrsc.org

The synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate can be significantly accelerated using microwave irradiation. mdpi.com For example, reactions that require 16 to 24 hours under conventional heating can be completed in minutes with improved yields under microwave conditions. researchgate.net Similarly, microwave irradiation has been successfully applied to the synthesis of 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidine-4-one derivatives. In one study, the reaction of 2-amino benzothiazole and a substituted aromatic aldehyde was heated in methanol (B129727) for 10 minutes, followed by the addition of thioglycolic acid and subsequent microwave irradiation at 210 watts for 5 minutes to yield the desired products. acs.org This represents a significant time saving compared to the conventional reflux method which required 8-10 hours. acs.org

Other green approaches focus on the use of environmentally benign solvents or solvent-free conditions. The synthesis of 2-substituted benzothiazoles has been efficiently achieved through the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature under solvent-free conditions, affording excellent yields in short reaction times. nih.gov Such methodologies, which avoid the use of volatile and often toxic organic solvents, are highly desirable for sustainable chemical production. researchgate.netresearchgate.net

The table below presents a comparison of conventional and microwave-assisted methods for a related synthesis.

Method Reaction Time Power/Temperature Outcome
Conventional Heating8-10 hoursRefluxStandard yield
Microwave-Assisted5 minutes210 WattsReduced reaction time, good yield

Chromatographic and Crystallization Techniques for Compound Isolation and Purification

The isolation and purification of the target compound and its analogues from reaction mixtures are critical steps to obtain materials of high purity. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of the synthesis reactions. acs.orgmdpi.com For purification, column chromatography is a standard and versatile method. Silica gel is a common stationary phase for the purification of oxazolidinone and benzothiazole derivatives. nih.govresearchgate.net The choice of eluent (mobile phase) is crucial for effective separation and is determined based on the polarity of the target compound and impurities. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate or dichloromethane (B109758) and methanol. nih.govresearchgate.netnih.gov For more specialized separations, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC methods have been developed for the analysis of benzothiazole, using a mobile phase of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. mdpi.com

Crystallization Techniques:

Crystallization is a powerful technique for the final purification of solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly, leading to the formation of high-purity crystals. Recrystallization from ethanol (B145695) is a frequently cited method for purifying a wide range of benzothiazole derivatives and related heterocyclic compounds. nih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound well when hot but poorly when cold. Mixed solvent systems, such as heptane/ethyl acetate or methanol/water, are also commonly used to achieve the desired solubility profile. reddit.com For some compounds, purification can be achieved by precipitation from the reaction mixture followed by filtration and washing with appropriate solvents like water and ethanol. acs.org

The following table lists common solvents and techniques used for the purification of related compounds.

Technique Details Application Example
Column ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/MethanolPurification of oxazolidinone analogues and benzothiazole derivatives nih.govresearchgate.net
RecrystallizationSingle Solvent: Ethanol; Mixed Solvents: Heptane/Ethyl Acetate, Methanol/WaterFinal purification of various benzothiazole and oxazolidinone compounds nih.govacs.orgreddit.com
Filtration and WashingThe solid product is filtered from the reaction mixture and washed with solvents like water and ethanol.Isolation of 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidine-4-one derivatives acs.org

Advanced Structural Elucidation and Conformational Analysis of 3 Benzo D Thiazol 2 Yl Oxazolidin 2 One

X-ray Crystallography for Molecular Geometry and Packing Analysis

There is currently no published single-crystal X-ray diffraction data for 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one in prominent crystallographic databases. Such a study would be essential to definitively determine its molecular geometry, including precise bond lengths, bond angles, and the planarity of its constituent ring systems. Furthermore, X-ray crystallography would elucidate the crystal packing arrangement, revealing how individual molecules orient themselves in the solid state. This information is crucial for understanding the collective behavior of the compound in its crystalline form.

Without experimental data, any representation of its crystal structure would be purely theoretical. A typical data table derived from X-ray crystallography, which would include parameters like the crystal system, space group, and unit cell dimensions, cannot be generated.

Conformational Preferences and Dynamics in Solution and Solid States

In the absence of experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy in solution or comparative analysis with a solid-state structure, the preferred conformations and the energy barriers to their interconversion remain unknown. Computational modeling could offer theoretical insights into these conformational dynamics, but such studies specific to this compound are not currently available.

Structure Activity Relationship Sar Studies of 3 Benzo D Thiazol 2 Yl Oxazolidin 2 One Analogues

Impact of Substituent Variations on the Benzothiazole (B30560) Moiety on Biological Recognition

The benzothiazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. pcbiochemres.com Literature reviews indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com

Research on related benzothiazole-thiazole and benzothiazole-thiazolidinone hybrids has provided valuable insights into SAR. Studies have shown that the introduction of electron-withdrawing groups, such as halogens (e.g., chloro) and nitro groups, on the benzothiazole ring can enhance antimicrobial activity. nih.govrsc.orgrciueducation.orgresearchgate.net For instance, in a series of benzothiazole–thiazole (B1198619) hybrids, compounds bearing these substituents demonstrated strong inhibition zones and low minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. nih.govrsc.orgresearchgate.net This suggests that modifying the electronic properties of the benzothiazole ring system can directly impact its interaction with biological targets.

Furthermore, the position of the substituent is critical. In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the ortho-, meta-, or para-positioning of a nitro group was found to influence the compound's solid-state arrangement and photophysical properties, which can, in turn, affect biological interactions. mdpi.com In other series, substitutions on the benzene (B151609) ring portion of the benzothiazole nucleus with groups like carboxylic acid and sulfonamide have also been explored to modulate activity. nih.gov

The following table summarizes the observed impact of various substituents on the benzothiazole moiety in related hybrid structures.

Substituent TypePosition on Benzothiazole RingObserved Effect on Biological Activity
Electron-withdrawing groups (e.g., -NO₂, -Cl)GeneralEnhanced antimicrobial activity nih.govrsc.orgresearchgate.net
Aryl groupsGeneralModulated receptor binding affinity nih.gov
Carboxylic acid, SulfonamideC-6Used to modulate antioxidant and antiproliferative profiles nih.gov
Methyl groupGeneralCan be beneficial for certain enzyme inhibitions researchgate.net

Influence of Structural Modifications on the Oxazolidinone Ring on Interaction Profiles

While the oxazolidinone ring is a well-established pharmacophore, particularly known from antibacterial agents like Linezolid, SAR studies focusing specifically on its modification within the 3-(benzo[d]thiazol-2-yl)oxazolidin-2-one scaffold are less common. However, insights can be drawn from analogues where the oxazolidinone is replaced by a structurally similar thiazolidinone ring. Thiazolidinones, like oxazolidinones, are five-membered heterocyclic rings that play a significant role in pharmaceutical chemistry. nih.gov

In studies of 3-(benzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one derivatives, modifications at the 2-position of the thiazolidinone ring were shown to be critical for activity. nanobioletters.com The introduction of various substituted aryl groups at this position had a significant impact on the anti-tubercular properties of the compounds. nanobioletters.com Specifically, the presence of electron-withdrawing substituents on the aryl ring attached to the thiazolidinone moiety was found to increase anti-tubercular activity. nanobioletters.com Furthermore, substituents like 4-methoxy or 4-hydroxy groups on this aryl ring also led to higher activity, potentially by increasing the compound's hydrophobicity and facilitating better penetration into the bacterial cell wall. nanobioletters.com

Exploration of Linker Length and Heteroatom Substitutions within the Hybrid Scaffold

The composition of the linker, particularly the presence of heteroatoms, also plays a pivotal role. In the synthesized analogue 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, the two rings are connected by a flexible thioether (-S-CH₂-CH₂-) linker. nih.gov This introduces a sulfur atom into the linker, which can affect the molecule's polarity, flexibility, and potential for hydrogen bonding or other non-covalent interactions. Other research has explored different types of linkers, such as triazole, to connect benzothiazole to other heterocyclic systems like urea-thiazole, demonstrating the modularity of this approach. nih.gov The use of an acetamide linker in other benzothiazole hybrids has also been reported. researchgate.net

The choice of linker—its length, rigidity, and the heteroatoms it contains—governs the orientation of the benzothiazole and oxazolidinone rings relative to each other, thereby defining the three-dimensional shape of the molecule and its interaction capabilities.

Conformational Flexibility and Its Deterministic Role in Biological Activity

Crystallographic studies of related compounds provide valuable information on preferred conformations. For instance, in 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole and chromene ring systems were found to be nearly planar, with a very small interplanar angle of 6.47°. nih.gov In another analogue, 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, the benzothiazole and oxazolidine rings are each almost planar and are oriented at a dihedral angle of 9.35° to each other. nih.gov

The degree of conformational flexibility can be intentionally modulated through chemical design. The synthesis of "conformationally restricted analogues" is a common strategy in medicinal chemistry to lock a molecule into a bioactive conformation, which can lead to increased potency and selectivity. Conversely, some degree of flexibility, as provided by an ethane-1,2-diyl spacer, can allow the molecule to adapt its shape to fit the binding site. nih.gov The introduction of bulky or sterically hindering substituents can also engender a distorted geometry, which may be favorable or unfavorable for biological activity depending on the target. mdpi.com Ultimately, the balance between rigidity and flexibility is a crucial aspect of the SAR, as it dictates how well the molecule can present its key interacting groups to the target receptor or enzyme.

Mechanistic Dissection of Biological Activities and Pharmacological Target Engagement of 3 Benzo D Thiazol 2 Yl Oxazolidin 2 One and Its Derivatives

Investigations into Enzyme Inhibition Mechanisms

Derivatives of 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one have been the subject of extensive research to elucidate their mechanisms of enzyme inhibition. These investigations have revealed that these compounds can modulate the activity of several key enzymes implicated in various pathological conditions.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition Pathways

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, and its dysregulation has been linked to a variety of diseases. nih.gov The aminothiazole group, a key feature of the studied compounds, is a known scaffold for GSK-3 inhibitors. nih.gov Research into related benzothiazepinone compounds has identified them as novel covalent GSK-3β inhibitors. nih.gov These inhibitors have demonstrated high selectivity and engage in an irreversible covalent binding mode, a mechanism confirmed through kinetics and mass spectrometry. nih.gov The primary site of this interaction has been identified as the unique Cys14 residue present only in GSK-3β. nih.gov Furthermore, some derivatives have shown the ability to induce apoptosis and inhibit proliferation in leukemia cell lines, suggesting a therapeutic potential in oncology. nih.gov

The inhibitory action of these compounds is often competitive with ATP, the primary energy currency for phosphorylation reactions catalyzed by kinases like GSK-3. By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the transfer of a phosphate (B84403) group to the substrate, thereby blocking the signaling cascade. The hyperactivity of GSK-3 is considered a contributing factor in the pathogenesis of several diseases, making its inhibition a viable therapeutic strategy. nih.gov

5-Lipoxygenase (5-LOX) Inhibitory Mechanisms

The enzyme 5-Lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent inflammatory mediators. A series of benzothiazole-based thiazolidinones have been investigated for their potential to inhibit 5-LOX as a mechanism for their anti-inflammatory effects. nih.gov In these studies, the inhibitory activity was assessed by measuring the conversion of sodium linoleate (B1235992) to 13-hydroperoxylinoleic acid. nih.gov

One particular derivative demonstrated the highest 5-LOX inhibitory activity with an IC50 of 13 μM. nih.gov Molecular docking studies have been employed to understand the binding interactions between these compounds and the 5-LOX active site. nih.gov These computational models help to elucidate the specific molecular interactions that are responsible for the observed inhibitory activity and guide the design of more potent inhibitors. researchgate.net

Tyrosyl-DNA Phosphodiesterase I and Influenza Neuraminidase Modulation

Research has shown that derivatives of the benzothiazole (B30560) scaffold can interact with Tyrosyl-DNA Phosphodiesterase I (TDP1), an enzyme involved in DNA repair. nih.gov Specifically, methyl esters of deoxycholic acid derivatives featuring a benzothiazole moiety at the C-3 position have demonstrated promising in vitro inhibitory activity against TDP1, with IC50 values in the submicromolar range. nih.gov TDP1 is a crucial enzyme for repairing covalent complexes formed between DNA and topoisomerase I, and its inhibition can enhance the efficacy of topoisomerase-targeting anticancer drugs. nih.gov

In the context of influenza, some benzo[d]thiazole derivatives have demonstrated robust and selective activity against both influenza A and B viruses. nih.gov Interestingly, the mechanism of action for these antiviral effects is not through direct inhibition of viral neuraminidase. Instead, these compounds are believed to target the host cell protein, heat shock protein 90 (Hsp90). nih.gov Hsp90 is a chaperone protein that is involved in several stages of the influenza virus life cycle. By inhibiting Hsp90, these benzothiazole derivatives disrupt viral replication and propagation. nih.gov Two specific compounds have been identified with low micromolar EC50 values and high binding affinities for Hsp90, supporting this proposed mechanism. nih.gov

ABAD/17β-HSD10 Enzyme Interaction Studies

Amyloid-β binding alcohol dehydrogenase (ABAD), also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), is a mitochondrial enzyme that has been implicated in the pathology of Alzheimer's disease. nih.gov A series of new benzothiazole-derived inhibitors have been designed and evaluated for their interaction with this enzyme. nih.gov

In particular, benzothiazole-based ureas have emerged as potent inhibitors of 17β-HSD10. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these compounds. The most potent inhibitors were found to have IC50 values in the low micromolar range (1–2 μM) and exhibited an uncompetitive mechanism of action with respect to the substrate, acetoacetyl-CoA. researchgate.net This uncompetitive inhibition suggests that these compounds bind to the enzyme-substrate complex, providing a promising avenue for the development of therapeutics for neurodegenerative diseases. researchgate.net

Receptor Binding and Modulatory Effects

Beyond enzyme inhibition, derivatives of this compound also exhibit significant activity through their binding to and modulation of specific receptors.

Sigma-1 Receptor Affinity and Selectivity Profiles

A series of 2(3H)-benzothiazolone derivatives have been assessed for their affinity for sigma-1 and sigma-2 receptor subtypes through competition binding experiments. nih.gov Several of these compounds displayed a preferential selectivity for sigma-1 binding sites. nih.gov

One derivative, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one, was identified as a particularly potent sigma-1 receptor ligand with a Ki value of 0.6 nM and showed moderate selectivity over the sigma-2 receptor subtype. nih.gov Other derivatives also exhibited high affinities for sigma-1 binding sites with Ki values in the low nanomolar range. nih.gov These compounds demonstrated significantly lower affinity for sigma-2 receptors, indicating a high degree of selectivity. nih.gov Furthermore, these derivatives showed negligible affinity for a range of other receptors, including mu-, delta-, and kappa-opioid receptors, 5-HT2, dopamine (B1211576) D2, and muscarinic M2 receptors, highlighting their specific interaction with sigma receptors. nih.gov

The benzoxazolone moiety, structurally related to the oxazolidinone in the parent compound, is known to confer a preference for sigma-1 binding sites. nih.gov The affinity and selectivity of these compounds for the sigma-1 receptor are influenced by the type and position of substituents on the N-benzyl ring. nih.gov For instance, para-substituted compounds with chloro, hydrogen, fluoro, or methyl groups tend to have a higher affinity for sigma-1 receptors compared to their ortho-substituted counterparts. nih.gov A chloro-substituted derivative, in particular, demonstrated the highest affinity and selectivity, with Ki values of 0.1 nM for sigma-1 and 427 nM for sigma-2 receptors, resulting in a selectivity ratio of 4270. nih.gov These findings underscore the potential of benzo[d]oxazol-2(3H)-one and its benzothiazole analogues as highly selective sigma-1 receptor ligands. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on "this compound" that directly addresses the topics outlined in the requested sections.

Specifically:

Elucidation of Molecular Pathways and Cellular Responses Triggered by the Compound:There is no available information elucidating the specific molecular pathways or cellular responses that are triggered by this compound.

Due to the absence of specific research findings for this compound in these areas, it is not possible to generate the requested article content while adhering to the strict requirement of focusing solely on this compound.

Synthetic Exploration and Biological Evaluation of Derivatives and Analogues of 3 Benzo D Thiazol 2 Yl Oxazolidin 2 One

Design and Synthesis of Novel Hybrid Benzothiazole-Oxazolidinone Analogues

The molecular hybridization of the benzothiazole (B30560) and oxazolidinone moieties aims to create novel chemical entities with potentially synergistic or enhanced biological activities. The design of such hybrids often involves the linkage of these two heterocyclic systems, either directly or through various spacer groups, to optimize their spatial arrangement and interaction with biological targets.

One common synthetic approach involves the reaction of 2-aminobenzothiazole (B30445) with a suitable synthon containing the oxazolidinone core. For instance, a series of ten novel 3-(Benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidin-4-one) derivatives, close analogues of the target oxazolidinone, were synthesized by reacting 2-amino benzothiazole with different heterocyclic aryl aldehydes, followed by cyclization with thioglycolic acid. nanobioletters.com This multi-step synthesis highlights a versatile pathway that could be adapted for the synthesis of oxazolidinone analogues by substituting thioglycolic acid with a suitable precursor for the oxazolidinone ring. The synthesis was carried out using both conventional heating and microwave-assisted methods, with the latter offering advantages in terms of reaction time. nanobioletters.com The synthesized compounds were characterized using FT-IR, 1H-NMR, and mass spectrometry to confirm their structures. nanobioletters.com

Another approach to creating hybrid molecules involves the synthesis of benzothiazole-thiazolidine-2,4-dione derivatives. nih.gov In one study, a series of these hybrids were synthesized and evaluated as potential inhibitors of the oncogenic transcription factor FOXM1. nih.gov The synthetic route involved a multi-step process starting from the cyclocondensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde (B150856) to form the benzothiazole core, followed by further modifications and coupling with the thiazolidine-2,4-dione moiety. nih.gov These synthetic strategies provide a blueprint for the generation of diverse benzothiazole-oxazolidinone hybrids.

The following table summarizes the synthesis of some hybrid benzothiazole-thiazolidinone derivatives, which serve as models for the synthesis of their oxazolidinone counterparts.

Compound IDStarting MaterialsSynthetic MethodYield (%)Reference
3a-3j 2-Amino benzothiazole, Substituted aromatic aldehydes, Thioglycolic acidConventional heating or Microwave irradiationNot specified nanobioletters.com
KC21-KC36 2-Aminobenzenethiol, 4-Nitrobenzaldehyde, Thiazolidine-2,4-dione derivativesMulti-step synthesis involving cyclocondensation and coupling reactions15-93% nih.gov

These synthetic explorations demonstrate the feasibility of creating a diverse range of hybrid molecules based on the benzothiazole-oxazolidinone scaffold, paving the way for the investigation of their biological potential.

Strategic Bioisosteric Replacements within the Core Structure

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov In the context of 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one, bioisosteric replacements can be envisioned for both the benzothiazole and the oxazolidinone rings, as well as for any linkers or substituents.

For the oxazolidinone ring, a common bioisosteric replacement is the thiazolidinone ring, where the oxygen atom is replaced by a sulfur atom. This substitution can impact the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability. Several studies have focused on the synthesis and biological evaluation of benzothiazole-thiazolidinone hybrids, demonstrating the viability of this bioisosteric replacement. nanobioletters.comnih.govresearchgate.net For example, a series of 3-(benzo[d]thiazol-2-yl)-2-((substituted aryl) thiazolidin-4-one) derivatives were synthesized and showed promising anti-tubercular activity. nanobioletters.com

Another potential bioisosteric replacement for the oxazolidinone ring is the oxadiazole ring. researchgate.net The 1,3,4-oxadiazole (B1194373) moiety, for instance, has been used as a bioisostere for the amide or ester functionality and can influence the electronic properties and conformational flexibility of the molecule. researchgate.net

The benzothiazole ring can also be replaced by other bicyclic heteroaromatic systems, such as benzoxazole (B165842), benzimidazole, or indole, to explore the impact of different heteroatoms and ring sizes on biological activity. The benzoxazole moiety, for example, is known to confer a preference for sigma(1) receptor binding in certain derivatives. researchgate.net The choice of the bioisosteric replacement depends on the desired modulation of the compound's properties and its intended biological target.

The following table provides examples of potential bioisosteric replacements for the core structure of this compound.

Original MoietyBioisosteric ReplacementRationale for Replacement
Oxazolidin-2-oneThiazolidin-4-oneAltering hydrogen bonding and lipophilicity
Oxazolidin-2-one1,3,4-OxadiazoleMimicking amide/ester functionality, modulating electronic properties
BenzothiazoleBenzoxazoleExploring the effect of a different heteroatom on receptor binding
BenzothiazoleBenzimidazoleModifying hydrogen bonding capabilities and basicity
BenzothiazoleIndoleAltering the aromatic system and hydrogen bonding potential

Exploration of Prodrug Strategies and Targeted Delivery Conjugates

Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug, such as poor solubility, low permeability, or rapid metabolism. For this compound and its analogues, prodrug approaches could be utilized to enhance their therapeutic potential.

While specific prodrugs of this compound are not extensively documented, general prodrug strategies for oxazolidinones and related heterocyclic compounds can be considered. For instance, if a derivative possesses a carboxylic acid group, it can be esterified to form a prodrug that is hydrolyzed in vivo by esterases to release the active drug. Similarly, phosphate (B84403) esters can be introduced to improve aqueous solubility for parenteral administration.

Targeted delivery conjugates involve linking the active compound to a targeting moiety, such as a peptide, antibody, or small molecule, that recognizes a specific receptor or transporter on the surface of target cells. This approach can enhance the drug's efficacy and reduce off-target toxicity. For example, a benzothiazole-thiazolidinone conjugate could be linked to a molecule that targets a receptor overexpressed on cancer cells to achieve selective delivery.

The development of conjugates of 5-methylthiazole-thiazolidinone has been explored for potential anti-inflammatory agents, highlighting the feasibility of this approach for related heterocyclic systems. mdpi.com The design of such conjugates requires careful consideration of the linker chemistry to ensure that the active compound is released at the target site.

Development of Chemical Libraries for High-Throughput Screening and Lead Identification

The generation of chemical libraries of diverse but structurally related compounds is a cornerstone of modern drug discovery, enabling high-throughput screening (HTS) to identify new lead compounds. A chemical library based on the this compound scaffold could be constructed by systematically varying the substituents on both the benzothiazole and oxazolidinone rings.

One study describes the generation of a small library of 20 novel benzothiazole analogues through click chemistry, by reacting a dialkyne-substituted 2-aminobenzothiazole with various substituted aryl azides. nih.gov This library was then screened for antibacterial and antifungal activities, leading to the identification of compounds with potent antimicrobial properties. nih.gov This approach could be adapted to create a library of this compound derivatives by incorporating the oxazolidinone ring into the synthetic scheme.

Another example is the synthesis of thirty-four new benzo[d]thiazol-2(3H)-one derivatives that were investigated for their antidepressant and anticonvulsant effects. nih.gov The synthesis involved the introduction of various alkyl and benzyl (B1604629) groups onto the benzothiazolone core, demonstrating how structural diversity can be systematically introduced to explore different biological activities. nih.gov

The following table outlines a strategy for the development of a chemical library based on the this compound scaffold.

Scaffold Position for VariationExamples of SubstituentsRationale for Variation
Benzothiazole ring (positions 4, 5, 6, 7)-H, -F, -Cl, -Br, -CH3, -OCH3, -NO2To modulate lipophilicity, electronic properties, and steric interactions.
Oxazolidinone ring (position 5)-H, -CH3, -CH2OH, -CH2F, -CH2N3To explore structure-activity relationships and potential for further functionalization.
Linker between the two ringsDirect bond, -CH2-, -C(O)-, -S-To vary the conformational flexibility and orientation of the two heterocyclic systems.

By employing combinatorial chemistry techniques, a large and diverse library of this compound analogues can be synthesized and screened against a wide range of biological targets to identify promising lead compounds for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via condensation reactions involving thiazole precursors and oxazolidinone derivatives. For example, thiourea intermediates are formed by reacting aryl isothiocyanates with benzothiazol-2-yl aniline derivatives, followed by cyclization under acidic conditions . Characterization typically involves 1H/13C NMR to confirm regiochemistry, IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹), and mass spectrometry to verify molecular weight .

Q. Which spectroscopic techniques are critical for validating the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign aromatic protons (δ 7.2–8.5 ppm) and oxazolidinone carbonyl carbons (δ ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C–S–C in benzothiazole at ~105°) to validate stereoelectronic properties .

Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of this compound?

  • Methodology :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiourea formation, achieving ~79% yield .
  • Temperature : Cyclization reactions often require reflux (~100–120°C) to activate electrophilic intermediates .
  • Catalysts : Acidic conditions (e.g., HCl) promote cyclization, while bases (e.g., NaOAc) stabilize intermediates .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, hybrid functionals (e.g., B3LYP) accurately model thermochemical properties with <3 kcal/mol error .
  • Molecular Docking : Simulate binding to biological targets (e.g., MAO-B) using software like AutoDock Vina, focusing on π-π stacking between benzothiazole and aromatic residues .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodology :

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., –NO₂) at the benzothiazole C-6 position to improve redox activity .
  • Bivalent Ligands : Link two benzothiazol-oxazolidinone units via alkyl spacers to target dimeric enzyme sites (e.g., monoamine oxidases) .

Q. How do structural features (e.g., crystal packing, hydrogen bonding) influence the compound’s physicochemical properties?

  • Methodology :

  • Crystallographic Analysis : Monoclinic packing (space group P21/c) reveals intermolecular C–H···O bonds (2.8–3.0 Å), increasing thermal stability .
  • LogP Calculations : Use group contribution methods to predict lipophilicity (experimental LogP ~10.7), critical for blood-brain barrier penetration .

Q. What experimental and computational approaches resolve contradictions in reaction mechanisms (e.g., competing cyclization pathways)?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps .
  • Transition State Modeling : Locate saddle points (e.g., N–H bond cleavage) using Gaussian 16 with MP2/cc-pVTZ basis sets .

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